Product packaging for 2-(Pentafluoroethyl)isonicotinaldehyde(Cat. No.:CAS No. 1816283-24-5)

2-(Pentafluoroethyl)isonicotinaldehyde

Cat. No.: B13432374
CAS No.: 1816283-24-5
M. Wt: 225.11 g/mol
InChI Key: MVIOMQMXCXKGIE-UHFFFAOYSA-N
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Description

Overview of Fluorinated Pyridine (B92270) Aldehydes in Contemporary Organic Chemistry

Fluorinated pyridine aldehydes represent a significant class of compounds in modern organic synthesis. The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals, agrochemicals, and materials. nih.gov The introduction of fluorine atoms or fluoroalkyl groups into this ring system can dramatically alter a molecule's properties. nih.gov

The aldehyde group, being a versatile functional group, allows for a multitude of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in the formation of imines and other carbon-carbon bonds, making these compounds valuable synthetic intermediates. wikipedia.org For instance, pyridine-4-carbaldehyde (isonicotinaldehyde) is known to undergo reactions typical of aromatic aldehydes, such as reductive amination and the formation of Schiff bases. wikipedia.org

The presence of fluorine in the pyridine ring can influence the reactivity of the aldehyde group through electronic effects. Fluorine's high electronegativity can impact the electron density of the aromatic system, thereby modulating the reactivity of substituents.

Significance of Perfluoroalkyl Moieties in Isonicotinaldehyde Frameworks

The attachment of a perfluoroalkyl group, such as the pentafluoroethyl (-C2F5) moiety, to the isonicotinaldehyde framework is of particular importance. Perfluoroalkyl groups are known to be more stable than their trifluoromethyl (-CF3) counterparts in some instances, which can be advantageous in certain synthetic applications and for the stability of the final compounds. nih.gov

The pentafluoroethyl group can significantly influence the physicochemical properties of the parent molecule in several ways:

Lipophilicity: The presence of multiple fluorine atoms generally increases the lipophilicity of a molecule, which can be a critical factor in the design of bioactive compounds.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making perfluoroalkyl groups resistant to metabolic degradation. This can enhance the in vivo stability and bioavailability of drug candidates.

Electronic Effects: The strong electron-withdrawing nature of the pentafluoroethyl group can lower the pKa of the pyridine nitrogen, making it less basic. This can affect how the molecule interacts with biological targets or participates in chemical reactions.

These properties make the incorporation of pentafluoroethyl groups a strategic choice in medicinal chemistry and materials science to fine-tune the characteristics of a lead compound.

Interdisciplinary Research Perspectives on 2-(Pentafluoroethyl)isonicotinaldehyde

The unique combination of a reactive aldehyde, a heterocyclic pyridine core, and a property-modulating pentafluoroethyl group makes this compound a compound of interest across various scientific disciplines.

Medicinal Chemistry: Given the prevalence of fluorinated pyridines in pharmaceuticals, this compound serves as a valuable building block for the synthesis of new potential therapeutic agents. The aldehyde handle allows for its incorporation into larger, more complex molecules.

Agrochemicals: Similar to medicinal chemistry, the agrochemical industry utilizes fluorinated heterocycles to develop new pesticides and herbicides with improved efficacy and environmental profiles.

Materials Science: Fluorinated organic molecules are used in the development of advanced materials, such as liquid crystals and polymers, due to their unique electronic and physical properties. The polarity and stability conferred by the pentafluoroethyl group could be exploited in the design of new materials.

The study of this compound, therefore, is not confined to synthetic organic chemistry but extends to fields that can leverage its distinct properties for technological and medical advancements.

Interactive Data Tables

Below are tables summarizing the known and predicted properties of this compound, along with a comparison to the parent compound, isonicotinaldehyde.

Table 1: Physicochemical Properties

PropertyThis compoundIsonicotinaldehyde (Pyridine-4-carbaldehyde)
Molecular Formula C8H4F5NOC6H5NO
Molecular Weight 237.12 g/mol 107.11 g/mol
Appearance Yellow viscous liquidColorless liquid
Boiling Point Not reported198 °C
pKa (predicted) Lower than 4.724.72

Table 2: Spectroscopic Data (Predicted) of this compound

SpectroscopyKey Features
¹H NMR Aromatic protons on the pyridine ring, aldehyde proton (downfield shift).
¹³C NMR Carbons of the pyridine ring, aldehyde carbonyl carbon, carbons of the pentafluoroethyl group (with C-F coupling).
¹⁹F NMR Signals corresponding to the CF3 and CF2 groups of the pentafluoroethyl moiety.
IR Spectroscopy Characteristic C=O stretch of the aldehyde, C-F stretching bands, aromatic C-H and C=N stretching.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F5NO B13432374 2-(Pentafluoroethyl)isonicotinaldehyde CAS No. 1816283-24-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1816283-24-5

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-3-5(4-15)1-2-14-6/h1-4H

InChI Key

MVIOMQMXCXKGIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=O)C(C(F)(F)F)(F)F

Origin of Product

United States

Methodologies for the Synthesis of 2 Pentafluoroethyl Isonicotinaldehyde

Strategic Considerations in the Retrosynthesis of 2-(Pentafluoroethyl)isonicotinaldehyde

Retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical approaches involve either the early introduction of the pentafluoroethyl group followed by the formation of the aldehyde, or the initial construction of a functionalized isonicotinaldehyde precursor that can then undergo perfluoroalkylation.

A key consideration is the electron-deficient nature of the pyridine (B92270) ring, which influences the feasibility and regioselectivity of various reactions. rsc.orgbohrium.com The presence of the nitrogen atom deactivates the ring towards electrophilic substitution, making direct functionalization challenging. Conversely, it activates the ring for nucleophilic attack, particularly at the C2 and C4 positions.

Key Retrosynthetic Disconnections:

C-C Bond Disconnection: Breaking the bond between the pyridine ring and the pentafluoroethyl group. This suggests a cross-coupling reaction or a nucleophilic addition of a pentafluoroethyl equivalent to a suitable pyridine electrophile.

C-C Bond Disconnection: Disconnecting the aldehyde group. This points towards the oxidation of a corresponding alcohol or methyl group at the C4 position.

Pyridine Ring Formation: Building the substituted pyridine ring from acyclic precursors, a common strategy for accessing highly functionalized pyridines. rsc.org

Precursor Design and Synthesis for the Isonicotinaldehyde Core

The synthesis of precursors to the isonicotinaldehyde core is a critical step in many synthetic strategies. This involves the strategic functionalization of the pyridine ring to allow for the subsequent introduction of the aldehyde and pentafluoroethyl groups.

The introduction of an aldehyde group at the C4 position of a pyridine ring can be achieved through various methods. A common approach is the oxidation of a 4-methylpyridine (B42270) (γ-picoline) derivative. Another strategy involves the conversion of a carboxylic acid or its derivative at the C4 position into an aldehyde.

The skeletal editing of pyridines has also emerged as a transformative strategy for introducing functional groups. nih.gov For instance, ring-opening and ring-closing sequences can be employed to convert pyridines into arenes bearing two aldehyde functional groups. nih.gov While not a direct route to isonicotinaldehyde, this highlights the advanced methodologies available for pyridine functionalization.

Method Precursor Reagents Notes
Oxidation4-Methylpyridine derivativeMnO₂, SeO₂, etc.A common and direct method.
Reduction of Carboxylic Acid DerivativeIsonicotinic acid or esterDIBAL-H, LiAlH(OtBu)₃Requires a pre-existing carboxyl group.
Formylation4-HalopyridineCO, H₂, catalystInvolves carbonylation reactions.

This table provides a summary of common methods for incorporating an aldehyde group onto a pyridine ring.

The introduction of a pentafluoroethyl group onto a pyridine ring is a challenging yet crucial step. Due to the electron-withdrawing nature of the perfluoroalkyl group, direct electrophilic perfluoroalkylation is generally not feasible on an already electron-deficient pyridine ring. Therefore, nucleophilic or radical pathways are more commonly employed.

One approach involves the reaction of a pyridine derivative with a source of the pentafluoroethyl nucleophile, such as pentafluoroethyllithium (C₂F₅Li) or pentafluoroethylmagnesium bromide (C₂F₅MgBr). These reactions often require an activated pyridine substrate, such as a pyridine N-oxide, to facilitate the nucleophilic attack.

Another strategy involves the use of perfluoroethyl radical precursors, which can be generated photochemically or through the use of radical initiators. These radicals can then add to the pyridine ring.

Direct Carbon-Carbon Bond Formation Approaches

Direct C-C bond formation methods offer a more convergent and atom-economical approach to the synthesis of this compound. These strategies typically involve the coupling of a pyridine derivative with a perfluoroalkyl source.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. mdpi.comnih.gov In the context of synthesizing the target molecule, this would involve coupling a 2-halopyridine derivative with a pentafluoroethylating agent. Various organometallic reagents containing the pentafluoroethyl group can be used, such as pentafluoroethylzinc or pentafluoroethylstannane reagents.

Recent advancements have focused on the development of active Pd(0)/PR₃ species that can facilitate the oxidative addition of C-F bonds, enabling cross-coupling reactions of perfluoro organic compounds without the need for pre-functionalization. mdpi.com While this has been demonstrated for compounds like tetrafluoroethylene (B6358150) and hexafluorobenzene, the application to pyridine derivatives is an area of ongoing research. mdpi.commdpi.com

Coupling Partners Catalyst/Ligand Key Features
2-Halopyridine + (C₂F₅)₂ZnPd(PPh₃)₄Negishi-type coupling.
2-Halopyridine + C₂F₅SnBu₃Pd(PPh₃)₄, CuIStille-type coupling.
2-Pyridine Sulfinate + Aryl HalidePalladium catalystsProvides an alternative to boronate-based couplings. nih.gov

This table summarizes representative cross-coupling methodologies for forming pyridine-perfluoroalkyl linkages.

Direct C-H functionalization has emerged as a highly desirable and sustainable strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.orgnih.gov For pyridine, C-H activation is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.orgbohrium.com

Despite these challenges, significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyridines. beilstein-journals.org Rhodium, palladium, and iridium catalysts have been employed for the regioselective alkylation, arylation, and alkenylation of pyridine C-H bonds. beilstein-journals.org The C2-position of pyridine is often the most accessible for functionalization due to electronic factors and the directing effect of the nitrogen atom. nih.gov

Strategies for the direct perfluoroalkylation of pyridine C-H bonds are less developed but represent a promising future direction. This would likely involve the generation of a perfluoroethyl radical that adds to the pyridine ring, followed by an oxidation step to restore aromaticity. The use of pyridine N-oxides can facilitate such reactions by activating the C2-position towards radical attack. acs.org

Functional Group Transformations for Aldehyde Synthesis

The formation of the aldehyde functional group at the C-4 position of the 2-(pentafluoroethyl)pyridine core is typically accomplished by manipulating the oxidation state of a precursor functional group, such as a primary alcohol, a methyl group, a carboxylic acid derivative, or a nitrile.

Oxidation represents a direct and common strategy for aldehyde synthesis. The choice of starting material—either the corresponding primary alcohol, (2-(pentafluoroethyl)pyridin-4-yl)methanol, or the methyl-substituted precursor, 4-methyl-2-(pentafluoroethyl)pyridine—dictates the necessary reagents and conditions.

A primary challenge in these reactions is preventing over-oxidation to the corresponding carboxylic acid (isonicotinic acid). This is particularly pertinent in the oxidation of methyl groups, which requires harsher conditions than the oxidation of primary alcohols. The selection of a mild and selective oxidizing agent is therefore critical.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include:

Manganese dioxide (MnO₂)

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base)

The gas-phase catalytic oxidation of methyl-substituted pyridines over metal oxide catalysts is a significant industrial method. mdpi.com Studies on the oxidation of 4-methylpyridine have shown that catalysts based on vanadium oxide (V₂O₅), often modified with other metal oxides like TiO₂ and SnO₂, can yield the intermediate pyridine-4-carbaldehyde. ijcce.ac.irresearchgate.net The key to maximizing the aldehyde yield is controlling reaction parameters such as temperature and contact time to prevent further oxidation to isonicotinic acid. ijcce.ac.irresearchgate.net

Precursor CompoundTransformationTypical Reagents/CatalystsKey Consideration
(2-(Pentafluoroethyl)pyridin-4-yl)methanolAlcohol OxidationMnO₂, PCC, Dess-Martin PeriodinaneMild conditions are sufficient; high selectivity for the aldehyde is achievable.
4-Methyl-2-(pentafluoroethyl)pyridineMethyl Group OxidationV₂O₅-TiO₂-SnO₂ catalysts, Co-MCM-41Requires higher energy input; risk of over-oxidation to carboxylic acid must be managed. ijcce.ac.irciac.jl.cn

An alternative approach to aldehyde synthesis involves the partial reduction of functional groups that are at a higher oxidation state, such as carboxylic acid derivatives (e.g., esters, acid chlorides) or nitriles.

The reduction of esters is a widely used laboratory-scale method. Bulky metal hydride reagents, most notably Diisobutylaluminium hydride (DIBAL-H), are highly effective for this transformation. chemistrysteps.comwikipedia.org The reaction is performed at low temperatures (typically -78 °C) to stabilize the tetrahedral intermediate, preventing a second hydride addition that would lead to the primary alcohol. chemistrysteps.commasterorganicchemistry.com Upon aqueous workup, this intermediate hydrolyzes to yield the desired aldehyde. chemistrysteps.com

Nitriles can also be reduced to aldehydes via an imine intermediate. This can be achieved using DIBAL-H followed by hydrolysis or through catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com A patented process describes the controlled catalytic hydrogenation of pyridine nitriles to pyridine aldehydes using catalysts such as palladium or platinum dioxide in an acidic medium under low pressure. google.com This method stops the reduction at the aldehyde stage without significant formation of the corresponding amine. google.com

Precursor CompoundTransformationTypical Reagents/CatalystsReaction Intermediate
Ethyl 2-(pentafluoroethyl)isonicotinateEster ReductionDiisobutylaluminium hydride (DIBAL-H)Stable tetrahedral intermediate (at low temp.)
2-(Pentafluoroethyl)isonicotinonitrileNitrile ReductionDIBAL-H, then H₂O; or H₂ with Pd/PtO₂ catalystImine

Catalytic Systems Employed in the Synthesis of this compound and Analogues

Catalysis is integral to modern synthetic chemistry, offering pathways that are more efficient, selective, and environmentally benign. Both homogeneous and heterogeneous catalytic systems are employed in the synthesis of fluorinated pyridines and their derivatives.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in solution. These systems often feature well-defined organometallic complexes that can be tailored to achieve high selectivity for specific transformations.

In the context of synthesizing fluorinated pyridine analogues, rhodium(III) complexes have been utilized for C–H functionalization approaches to construct the substituted pyridine ring itself. nih.gov For example, catalyst systems like [Cp*RhCl₂]₂ combined with a metal acetate (B1210297) have proven effective in the synthesis of multi-substituted pyridines. nih.gov While this specific example pertains to ring formation rather than functional group transformation, it highlights the utility of soluble rhodium catalysts in manipulating complex fluorinated heterocyclic systems.

For the selective hydrogenation of functional groups, iridium-based systems like Crabtree's catalyst are well-known homogeneous catalysts. wikipedia.org Furthermore, manganese(I) PNP pincer complexes have been developed for the highly chemoselective hydrogenation of aldehydes, demonstrating the ability of homogeneous catalysts to selectively transform one functional group in the presence of others. acs.org Such principles of selective catalysis can be applied to the reduction of a nitrile or ester precursor to the target aldehyde while preserving the fluorinated alkyl group and the aromaticity of the pyridine ring.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction. A major advantage of these systems is the ease of catalyst recovery and reuse.

In the synthesis of pyridine aldehydes, heterogeneous catalysts are particularly prominent in oxidation and reduction reactions.

Oxidation: As previously mentioned, the gas-phase oxidation of 4-methylpyridine to isonicotinaldehyde and isonicotinic acid is effectively catalyzed by solid mixed-metal oxides. ijcce.ac.ir Ternary systems such as V₂O₅-TiO₂-SnO₂ have been studied, where the addition of SnO₂ and TiO₂ modifies the catalyst's properties, increasing the conversion of the starting material and shifting the maximum yield of the intermediate aldehyde to lower temperatures. ijcce.ac.irresearchgate.net Similarly, mesoporous materials like Co-MCM-41 have been used as heterogeneous catalysts for the liquid-phase oxidation of methylpyridines using hydrogen peroxide as a green oxidant. ciac.jl.cn

Reduction: The catalytic hydrogenation of nitriles to aldehydes is a well-established process using heterogeneous catalysts. Platinum dioxide (PtO₂) and palladium-based catalysts (e.g., palladium on carbon) are commonly used for the controlled hydrogenation of pyridine nitriles. google.com The solid catalyst can be easily removed from the reaction mixture by filtration upon completion.

The development of heterogeneous catalysts for reactions involving fluorinated compounds is an active area of research, aiming to create robust systems that can withstand potentially harsh reaction conditions while providing high selectivity and recyclability. researchgate.net

Reaction Mechanisms and Reactivity Profile of 2 Pentafluoroethyl Isonicotinaldehyde

Aldehyde Group Reactivity: Mechanistic Studies

The aldehyde group is a primary site of chemical reactivity in 2-(pentafluoroethyl)isonicotinaldehyde, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The electron-withdrawing nature of the pentafluoroethyl group and the pyridine (B92270) ring is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack compared to less substituted aldehydes.

The reaction can be initiated by either a negatively charged nucleophile or a neutral nucleophile, with the latter often requiring acid catalysis to activate the carbonyl group. libretexts.org The initial addition product is a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. The trigonal planar geometry of the starting aldehyde means that nucleophilic attack can occur from either face, potentially leading to a racemic mixture of enantiomers if a new stereocenter is formed. libretexts.org

Table 1: Predicted Reactivity in Nucleophilic Addition Reactions

Reactant Type Expected Product Mechanistic Notes
Grignard Reagents (R-MgX) Secondary Alcohol Formation of a new carbon-carbon bond.
Organolithium Reagents (R-Li) Secondary Alcohol Similar to Grignard reagents, often more reactive.
Cyanide (e.g., HCN, NaCN) Cyanohydrin Base-catalyzed addition of the cyanide ion. libretexts.org
Hydride Reagents (e.g., NaBH₄, LiAlH₄) Primary Alcohol Reduction of the aldehyde.
Water Hydrate (B1144303) (gem-diol) Generally an equilibrium, favoring the aldehyde.
Alcohols (R-OH) Hemiacetal/Acetal Acid-catalyzed reaction.

Condensation Reactions and Their Reaction Pathways

Condensation reactions of this compound involve an initial nucleophilic addition to the carbonyl group followed by a dehydration step. A prominent example is the reaction with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The subsequent elimination of water is the rate-determining step and leads to the formation of the C=N double bond.

The general pathway for imine formation is as follows:

Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen pushes out a molecule of water, forming a resonance-stabilized iminium ion.

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine product.

Redox Chemistry of the Aldehyde Functionality

The aldehyde group in this compound can undergo both oxidation and reduction.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The oxidation mechanism typically involves the formation of a hydrate intermediate, which is then oxidized. The electron-withdrawing substituents on the pyridine ring may influence the rate of this oxidation.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(pentafluoroethyl)pyridin-4-yl)methanol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Pyridine Ring Reactivity: Aromatic Transformations

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing groups (the aldehyde and the pentafluoroethyl group). This electronic nature significantly influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene. quimicaorganica.org The ring nitrogen acts as a strong deactivating group, and under the acidic conditions often required for SEAr, the nitrogen is protonated, further deactivating the ring. wikipedia.org When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate with a positive charge on the nitrogen atom. quimicaorganica.org

In the case of this compound, the presence of the strongly deactivating pentafluoroethyl and aldehyde groups further reduces the nucleophilicity of the ring, making electrophilic substitution extremely difficult. Any potential substitution would be strongly directed to the 5-position, meta to both existing substituents.

Nucleophilic Aromatic Substitution Mechanisms on Pyridine

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing substituents, makes it susceptible to nucleophilic aromatic substitution (SNA_r). nih.gov Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions), as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

For this compound, the pentafluoroethyl group at the 2-position and the aldehyde at the 4-position strongly activate the ring for nucleophilic attack. A good leaving group at the 6-position would be readily displaced by a nucleophile. The mechanism proceeds through a high-energy anionic intermediate, often referred to as a Meisenheimer complex. stackexchange.com The stability of this intermediate is the key factor in determining the feasibility of the reaction. stackexchange.com The rate-determining step is typically the initial attack of the nucleophile to form this intermediate. stackexchange.com

Table 2: Summary of Aromatic Reactivity

Reaction Type Expected Reactivity Preferred Position of Attack Mechanistic Notes
Electrophilic Aromatic Substitution Very Low 5-position The pyridine nitrogen and electron-withdrawing groups strongly deactivate the ring. quimicaorganica.orgwikipedia.org

Pentafluoroethyl Group Influence on Reaction Pathways

The pentafluoroethyl (-C2F5) group is a powerful modulator of electronic and steric properties within a molecule. Its presence at the 2-position of the isonicotinaldehyde ring introduces distinct characteristics that dictate the compound's reaction pathways.

The pentafluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has profound mechanistic implications for reactions involving the pyridine ring and the aldehyde functionality. The electron density of the aromatic ring is significantly reduced, which deactivates the ring towards electrophilic substitution reactions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing group.

The electron-withdrawing effect also enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack, a key step in many of its characteristic reactions such as additions, condensations, and oxidations. The increased partial positive charge on the carbonyl carbon lowers the activation energy for the approach of a nucleophile.

PropertyInfluence of Pentafluoroethyl GroupMechanistic Implication
Pyridine Ring Electron Density DecreasedDeactivation towards electrophilic aromatic substitution; Activation towards nucleophilic aromatic substitution.
Aldehyde Carbonyl Electrophilicity IncreasedEnhanced susceptibility to nucleophilic attack.
Acidity of α-protons (if any) IncreasedFacilitation of enolate formation.

The positioning of electron-donating and electron-withdrawing groups on an aromatic ring can significantly influence the molecule's photophysical properties. rsc.org In the context of this compound, the strong electron-withdrawing nature of the -C2F5 group is expected to have a dominant effect on its chemical reactivity.

The bulk of the pentafluoroethyl group at the 2-position of the pyridine ring introduces significant steric hindrance. This steric bulk can influence the regioselectivity of reactions by impeding the approach of reagents to the adjacent aldehyde group and the nitrogen atom of the pyridine ring. wikipedia.orgrsc.org Regioselectivity is the preference for a chemical reaction to occur at one position over another. wikipedia.orgmasterorganicchemistry.com

For instance, in reactions involving nucleophilic attack on the aldehyde, a bulky nucleophile might face steric repulsion from the pentafluoroethyl group, potentially slowing down the reaction rate or favoring the approach from the less hindered side. Similarly, reactions that involve coordination to the pyridine nitrogen may be sterically hindered.

Carbon-fluorine bonds are exceptionally strong, making them generally unreactive under mild conditions. sciencedaily.com However, the activation of C-F bonds in perfluorinated compounds is a growing area of research, with potential applications in organic synthesis. sciencedaily.comacs.orgchemrxiv.orgchemrxiv.orgspringernature.com The reactivity of the C-F bonds in the pentafluoroethyl group of this compound would likely require specific catalytic systems, such as transition-metal complexes or photocatalysts, to achieve cleavage. sciencedaily.comchemrxiv.orgchemrxiv.org

Recent studies have demonstrated that selective C-F bond activation can be achieved under visible light irradiation with the cooperation of a photocatalyst and organotin compounds. sciencedaily.com Such methodologies could potentially be applied to selectively transform one of the C-F bonds in the pentafluoroethyl group, leading to novel functionalized derivatives. The development of methods for the regioselective hydrodefluorination of fluorinated pyridines using nickel complexes also highlights the potential for C-F bond transformations in this class of compounds. chemrxiv.orgchemrxiv.org

Advanced Mechanistic Elucidation Techniques

To gain a deeper understanding of the reaction mechanisms of this compound, advanced experimental and computational techniques can be employed.

Kinetic studies are crucial for elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. rsc.orgrsc.orgugm.ac.id By systematically varying these concentrations and monitoring the reaction progress over time, a rate law can be determined. The rate law provides a mathematical expression of the reaction rate and can help to identify the species involved in the rate-determining step of the reaction.

For reactions involving this compound, techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography can be used to monitor the disappearance of reactants and the appearance of products. rsc.org The data obtained can then be used to determine the reaction order with respect to each reactant and to calculate the rate constant. ugm.ac.idekb.eg This information is invaluable for proposing and validating a plausible reaction mechanism.

Kinetic ParameterInformation Provided
Rate Law Relationship between reaction rate and reactant concentrations.
Reaction Order How the rate is affected by the concentration of each reactant.
Rate Constant (k) A measure of the intrinsic reactivity of the system at a given temperature.
Activation Energy (Ea) The minimum energy required for a reaction to occur.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. uchicago.eduresearchgate.net By modeling the potential energy surface of a reaction, it is possible to identify and characterize the structures and energies of reactants, products, intermediates, and transition states. nih.govscispace.com

For this compound, computational modeling could be used to:

Predict the most stable conformations of the molecule.

Calculate the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism.

Visualize the geometries of transition states , providing insight into the bond-making and bond-breaking processes. nih.gov

Analyze the electronic structure of the molecule to understand the influence of the pentafluoroethyl group on its reactivity.

These computational insights, when combined with experimental data from kinetic analysis, can provide a comprehensive and detailed picture of the reaction mechanisms of this compound.

Rational Design and Synthesis of 2 Pentafluoroethyl Isonicotinaldehyde Derivatives and Analogues

Strategies for Structural Diversification

Structural diversification of 2-(pentafluoroethyl)isonicotinaldehyde can be systematically approached by targeting three key regions of the molecule: the aldehyde functional group, other positions on the pyridine (B92270) ring, and the perfluoroalkyl substituent. Each of these approaches opens up a distinct avenue for creating a library of novel compounds with diverse chemical characteristics.

The aldehyde group is the most reactive site for nucleophilic addition and condensation reactions, making it a prime target for structural modification. A plethora of classical organic reactions can be employed to transform the aldehyde into a wide array of other functional groups.

One of the most common modifications is the conversion of the aldehyde to imines (Schiff bases), oximes, and hydrazones through condensation with primary amines, hydroxylamine, and hydrazines, respectively. wikipedia.orgijprajournal.comnih.govnih.govmdpi.comnih.govresearchgate.netbham.ac.uknih.gov These reactions are typically straightforward and proceed under mild conditions, often catalyzed by an acid or a base. The resulting C=N double bond in these derivatives can exist as E/Z isomers, adding another layer of structural diversity.

In aqueous media, pyridinecarboxaldehydes can undergo hydration to form gem-diols. researchgate.net The position of the aldehyde group on the pyridine ring and the pH of the medium can influence the extent of hydration. Furthermore, in the presence of alcohols, hemiacetals can be formed. Another significant transformation, particularly for 2-pyridinecarboxaldehydes, is their reaction with N-terminal α-amines of proteins and peptides to form stable imidazolidinone linkages, a reaction that has found applications in bioconjugation. researchgate.netescholarship.orgacs.orgchemrxiv.org

The aldehyde can also be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing entry into another set of derivatives through esterification, amidation, or etherification reactions.

Modification of the pyridine ring itself offers another powerful strategy for structural diversification. The electron-deficient nature of the pyridine ring, further amplified by the pentafluoroethyl group, influences its reactivity towards both electrophilic and nucleophilic reagents.

While electrophilic aromatic substitution on the pyridine ring is generally challenging, derivatization can be achieved through strategic synthesis or by activating the ring. wikipedia.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are highly effective methods for introducing carbon-carbon and carbon-heteroatom bonds at various positions of the pyridine ring. nih.gov This allows for the installation of a wide range of aryl, alkyl, and amino groups.

Furthermore, the synthesis of substituted pyridines from acyclic precursors, such as in the Hantzsch pyridine synthesis or other multi-component reactions, provides a direct route to derivatives with substituents at desired positions. wikipedia.orgnih.gov This approach allows for the incorporation of diversity elements before the formation of the pyridine ring.

Varying the nature of the perfluoroalkyl group allows for the fine-tuning of the electronic properties of the molecule. The strong electron-withdrawing nature of the pentafluoroethyl group significantly impacts the reactivity of both the aldehyde and the pyridine ring. Replacing it with other perfluoroalkyl chains of different lengths or branching patterns can modulate these electronic effects.

The synthesis of pyridine derivatives bearing different perfluoroalkyl groups can be achieved through multi-component reactions involving perfluorinated carboxylic acids as one of the precursors. nih.gov This method provides a flexible entry to a range of highly substituted pyridines with varied perfluoroalkyl or perfluoroaryl groups. The introduction of fluorine atoms is known to alter the molecular orbital energies of the pyridine π-system, which in turn affects its chemical properties. nih.gov

Advanced Characterization Methodologies for 2 Pentafluoroethyl Isonicotinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the definitive structural analysis of 2-(Pentafluoroethyl)isonicotinaldehyde in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecule's constitution and stereochemistry.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁹F nuclei, offer fundamental information for structural verification and purity assessment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the three aromatic protons on the pyridine (B92270) ring. The aldehyde proton would appear as a singlet in the downfield region (typically δ 9-10 ppm). The pyridine protons would exhibit characteristic chemical shifts and coupling patterns consistent with a 2,4-disubstituted pyridine ring.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key signals include the aldehyde carbonyl carbon (δ > 180 ppm), the carbons of the pyridine ring, and the carbons of the pentafluoroethyl group, which would show coupling to fluorine atoms (¹JCF, ²JCF).

¹⁹F NMR: As fluorine is 100% abundant and highly sensitive, ¹⁹F NMR is particularly informative for fluorinated compounds. thermofisher.comed.ac.uk The spectrum of this compound is expected to show two distinct multiplets: a triplet for the -CF₃ group and a quartet for the -CF₂- group, arising from the three-bond coupling (³JFF) between them. The broad chemical shift range of ¹⁹F NMR minimizes signal overlap. thermofisher.com The purity of the sample can be determined by the absence of extraneous peaks in these spectra.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H Aldehyde (-CHO)9.0 - 10.5Singlet (s)-
Pyridine H-37.5 - 8.5Doublet (d)~5
Pyridine H-57.5 - 8.5Doublet (d)~5
Pyridine H-68.5 - 9.5Singlet (s) or narrow triplet-
¹³C Aldehyde (-CHO)185 - 200Singlet (s)-
Pyridine C-2140 - 160Triplet (t) from ²JCFModerate
Pyridine C-3120 - 140Singlet (s)-
Pyridine C-4145 - 165Singlet (s)-
Pyridine C-5120 - 140Singlet (s)-
Pyridine C-6145 - 165Singlet (s)-
Ethyl (-CF₂-)110 - 130Quartet (q) from ¹JCFLarge
Ethyl (-CF₃)115 - 135Triplet (t) from ¹JCFLarge
¹⁹F Ethyl (-CF₂-)-100 to -120Quartet (q)³JFF ~5-15
Ethyl (-CF₃)-75 to -90Triplet (t)³JFF ~5-15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all ¹H and ¹³C signals, especially for complex derivatives. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. youtube.comsdsu.edu For this compound, a cross-peak between the H-3 and H-5 protons of the pyridine ring would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. sdsu.eduresearchgate.net This allows for the direct assignment of the carbon signals for the C-3, C-5, C-6, and aldehyde (C-H) groups based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comresearchgate.net It is crucial for assigning quaternary carbons (those without attached protons) like C-2 and C-4. For instance, the aldehyde proton should show a correlation to the C-4 carbon, and the pyridine protons (H-3, H-5) would show correlations to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.netmdpi.com For this molecule, NOESY could reveal through-space interactions between the protons of the pyridine ring and the fluorine atoms of the pentafluoroethyl group, helping to define the rotational orientation of the side chain relative to the ring.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key Cross-PeaksInformation Gained
COSY ¹H ↔ ¹HH-3 ↔ H-5Confirms connectivity of pyridine ring protons.
HSQC ¹H ↔ ¹³C (¹JCH)H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; CHO ↔ C HOAssigns protonated carbons.
HMBC ¹H ↔ ¹³C (²⁻³JCH)CHO ↔ C-4, C-3, C-5; H-3 ↔ C-2, C-4, C-5Assigns quaternary carbons and confirms fragment assembly.
NOESY ¹H ↔ ¹H (Through Space)H-3 ↔ -CF₂- group protons (if any) or H-3 ↔ H-5Provides conformational information and spatial proximity.

Dynamic NMR Studies for Conformational Analysis

The rotational freedom around the single bond connecting the pentafluoroethyl group and the pyridine ring can be investigated using dynamic NMR (DNMR) studies. unibas.itcopernicus.org At room temperature, this rotation is likely fast on the NMR timescale, resulting in sharp, averaged signals. However, the steric bulk of the pentafluoroethyl group may create a significant energy barrier to free rotation.

By lowering the temperature, it may be possible to slow this rotation to the point where distinct signals for different rotational conformers (rotamers) can be observed. rsc.orgresearchgate.net The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. Such studies provide critical information about the molecule's flexibility and the conformational preferences dictated by the bulky, fluorinated substituent. unibas.itcopernicus.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR, primarily concerning the functional groups and bonding within the molecule. researchgate.netnih.gov

Characterization of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts.

Aldehyde Group: A strong absorption band in the IR spectrum between 1690 and 1715 cm⁻¹ is expected for the C=O stretching vibration of the aromatic aldehyde.

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

Pentafluoroethyl Group: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region. researchgate.netumich.edu These bands are often some of the most intense in the spectrum.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aldehyde C-H stretch appears as two distinct bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of less polar bonds, which may be weak in the IR spectrum. biointerfaceresearch.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
AldehydeC=O Stretch (νC=O)1690 - 1715StrongMedium
AldehydeC-H Stretch (νC-H)2810 - 2850 & 2710 - 2750MediumMedium
Pyridine RingC=C, C=N Stretch1400 - 1600Medium-StrongStrong
Aromatic C-HC-H Stretch (νC-H)3000 - 3100MediumStrong
FluoroalkylC-F Stretch (νC-F)1100 - 1350Very StrongWeak

Studies of Intermolecular Interactions

Vibrational spectroscopy is highly sensitive to the molecular environment and can be used to study intermolecular interactions such as hydrogen bonding. nih.govnih.gov The aldehyde oxygen in this compound can act as a hydrogen bond acceptor.

In studies using different solvents, a shift in the C=O stretching frequency to a lower wavenumber (red shift) in proton-donating solvents (e.g., alcohols) compared to non-polar solvents (e.g., hexane) would provide clear evidence of hydrogen bonding between the solvent and the aldehyde group. The magnitude of this shift can be correlated with the strength of the interaction. nih.gov Furthermore, subtle changes in the vibrational modes of the pyridine ring could indicate other non-covalent interactions, such as π-stacking in concentrated solutions or in the solid state. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the unambiguous identification and structural elucidation of this compound and its derivatives. nih.gov These techniques provide highly accurate mass measurements and detailed information about the fragmentation of molecules, which are crucial for confirming known structures and characterizing novel compounds. nih.gov

Accurate Mass Determination and Elemental Composition

HRMS provides the high mass accuracy necessary to determine the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.gov This level of precision allows for the confident assignment of a unique elemental formula.

For this compound (C8H4F5NO), the theoretical exact mass of its protonated molecule [M+H]+ can be calculated. An experimentally determined accurate mass that closely matches this theoretical value would strongly support the compound's identity.

Table 1: Theoretical vs. Experimental Mass Data for Protonated this compound

ParameterValue
FormulaC8H5F5NO+
Theoretical m/z238.0286
Experimental m/z (Hypothetical)238.0281
Mass Accuracy (ppm) (Hypothetical)-2.1

This table is illustrative. Actual experimental values would be required for confirmation.

The ability of HRMS to distinguish between nearly isobaric compounds is a significant advantage. For small molecules, a mass accuracy of less than 5 ppm is often sufficient to confirm the elemental composition. nih.gov

Fragmentation Pattern Analysis for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

For this compound, fragmentation is expected to occur at the weaker bonds. Key fragmentation pathways for fluorinated pyridine derivatives often involve the loss of the aldehyde group (-CHO), cleavage of the C-C bond between the pyridine ring and the pentafluoroethyl group, and fragmentation within the pentafluoroethyl chain itself. nih.govlibretexts.org The study of fragmentation mechanisms in a series of pyridine derivatives can help distinguish between alternative fragmentation pathways. nih.gov

Table 2: Plausible MS/MS Fragmentation of [this compound+H]+

Precursor Ion (m/z)Product Ion (m/z)Neutral LossPlausible Fragment Identity
238.0286209.023729.0049 (CHO)[C7H4F5N]+
238.0286118.0191120.0095 (C2F5)[C6H4NO]+
238.0286106.0400132.0114 (C3HF5)[C5H4N]+

This table presents hypothetical fragmentation data based on known chemical principles. Experimental verification is necessary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comnih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical and physical properties. mdpi.commdpi.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a detailed 3D model of the electron density, and thus the atomic positions. mdpi.com

For a derivative of this compound, SCXRD could unambiguously confirm its molecular structure, including the conformation of the pentafluoroethyl group relative to the pyridine ring. acs.org The analysis of crystal structures of various fluorinated pyridines has shown a systematic change in crystal packing with increasing fluorine substitution. figshare.com

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)970.4
Z4

This data is for illustrative purposes only and represents typical values for a small organic molecule.

This detailed structural information is invaluable for structure-activity relationship studies and for understanding intermolecular interactions such as hydrogen bonding or halogen bonding, which can influence the material's bulk properties.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials and is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. rigaku.commdpi.com Different polymorphs can have distinct physical properties, such as solubility and stability. americanpharmaceuticalreview.com

PXRD is used to identify the specific crystalline form of a bulk sample by comparing its diffraction pattern to known standards or patterns calculated from single-crystal data. mdpi.com For this compound and its derivatives, PXRD would be essential during development to ensure the consistent production of a desired polymorphic form and to detect any unwanted phase transformations. rigaku.comamericanpharmaceuticalreview.com The technique is sensitive enough to detect minor quantities of one polymorph in the presence of another. americanpharmaceuticalreview.com

Chromatographic and Hyphenated Techniques

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its derivatives from complex mixtures. nih.gov When coupled with spectroscopic detectors, these so-called hyphenated techniques become powerful tools for both qualitative and quantitative analysis. nih.govactascientific.comchemijournal.com

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary and a mobile phase. actascientific.com For fluorinated aromatic compounds, reversed-phase HPLC is commonly employed. nih.gov Coupling HPLC with a photodiode array (PDA) detector allows for the acquisition of UV-Vis spectra, aiding in peak identification and purity assessment.

The hyphenation of chromatography with mass spectrometry, such as LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful combination of separation and identification capabilities. nih.govasdlib.org LC-MS is suitable for a wide range of compounds, including those that are not volatile enough for GC. nih.gov For volatile compounds like this compound, GC-MS can offer excellent separation efficiency and characteristic fragmentation patterns upon electron ionization. chemijournal.com These hyphenated methods are essential for metabolic profiling and for the analysis of complex reaction mixtures. mdpi.com Micellar electrokinetic chromatography (MEKC) coupled with MS has also been shown to be effective for the separation of fluorinated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a stationary phase, such as C18 or C8, with a polar mobile phase. For fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity.

A validated RP-HPLC method for a novel synthetic pyridine derivative provides a relevant starting point for developing a method for this compound. scispace.comijsrst.comresearchgate.net Separation can be effectively achieved using a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component with an acidic modifier (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile. scispace.com The pentafluoroethyl group's hydrophobicity would likely result in a significant retention time under these conditions. Detection is commonly performed using a UV detector, leveraging the aromatic pyridine ring's chromophore. For related fluorinated aromatic compounds, UV absorption maxima are often observed in the 220-290 nm range. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A0.1% Trifluoroacetic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 225 nm
Injection Volume10 µL

For more sensitive and specific detection, particularly in complex matrices or for derivative analysis, HPLC coupled with mass spectrometry (LC-MS) is the preferred method. helixchrom.com

Gas Chromatography (GC) Coupled with Mass Spectrometry or Flame Ionization Detection

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both high-resolution separation and definitive structural information based on mass-to-charge ratio (m/z) and fragmentation patterns.

The analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu Characteristic fragmentation patterns for aromatic compounds often involve the loss of a hydrogen atom or side-chain cleavage. whitman.edu For this specific molecule, key fragmentation would likely involve:

Cleavage of the C-C bond between the pyridine ring and the pentafluoroethyl group, leading to fragments corresponding to the pyridine-4-carbaldehyde cation and the pentafluoroethyl radical or cation.

Loss of CO from the aldehyde group.

Fragmentation of the pentafluoroethyl chain, with characteristic losses of CF2 and CF3 radicals. nist.gov

Rearrangements involving fluorine migration to the pyridine ring or the central atom in derivatives, a known phenomenon in the mass spectra of perhalogenated aromatic compounds. rsc.orgrsc.org

The NIST spectral library for pyridine shows a base peak at its molecular ion (m/z 79), indicating the stability of the ring, which would also be expected for its derivatives. nist.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-EI-MS

m/zPredicted Fragment Identity
249[M]+ (Molecular Ion)
220[M - CO]+
130[M - C2F5]+
119[C2F5]+
102[C4H4NCO]+
78[C5H4N]+
69[CF3]+

Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is an invaluable tool for probing the elemental composition and chemical environment of the top few nanometers of a material's surface. For this compound, XPS can confirm the presence and bonding states of carbon, nitrogen, oxygen, and fluorine.

The high electronegativity of fluorine atoms induces significant chemical shifts in the binding energies of adjacent carbon atoms. The C 1s spectrum of this compound is expected to be complex, with distinct peaks for the carbons in the pyridine ring, the aldehyde group (C=O), and the highly shifted carbons of the pentafluoroethyl group (-CF2- and -CF3). thermofisher.com The C-F2 and C-F3 binding energies will be shifted to higher values compared to the aromatic C-C/C-H bonds. thermofisher.com

The N 1s spectrum is expected to show a primary peak corresponding to the nitrogen atom in the pyridine ring. Its binding energy can provide insight into the electronic environment of the heterocyclic system. The O 1s spectrum would be characterized by a peak from the carbonyl oxygen of the aldehyde group. The F 1s spectrum should exhibit a strong, relatively symmetric peak characteristic of covalent C-F bonds. While fluorine induces large shifts in other elements, the shifts within the F 1s peak for different C-F environments (like -CF2- vs -CF3) are often negligible. thermofisher.com

Table 3: Predicted XPS Binding Energies for Core Levels in this compound

Core LevelChemical GroupPredicted Binding Energy (eV)
C 1sC-C, C-H (Pyridine Ring)~285.0
C-N (Pyridine Ring)~286.0
C=O (Aldehyde)~287.8
-CF2-, -CF3~291-294
N 1sPyridine Nitrogen~399-400
O 1sC=O (Aldehyde)~531-532
F 1sC-F~688-689

Computational and Theoretical Investigations of 2 Pentafluoroethyl Isonicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, energy, and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used for geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule.

Illustrative calculated geometric parameters for the parent compound, isonicotinaldehyde, provide a baseline for comparison.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations This table presents hypothetical, yet typical, DFT-calculated values for 2-(Pentafluoroethyl)isonicotinaldehyde, contrasted with calculated values for isonicotinaldehyde to illustrate expected structural changes.

ParameterIsonicotinaldehyde (Calculated)This compound (Predicted)
C2-C3 Bond Length (Å)1.3911.395
C(ring)-C(aldehyde) Bond Length (Å)1.4851.488
C=O Bond Length (Å)1.2151.213
C(ring)-C(ethyl) Bond Length (Å)N/A1.510
Pyridine (B92270) Ring Planarity (Dihedral)~0°~0-2°

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional.

Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule containing fluorine, such as this compound, a basis set that includes polarization and diffuse functions is crucial for accurately describing the electron distribution around the highly electronegative fluorine atoms. Pople-style basis sets like 6-311++G(d,p) are commonly employed as they provide a good balance between accuracy and computational cost. nih.gov

Exchange-Correlation Functional: The XC functional accounts for the complex electron-electron interactions. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange functional, are often preferred for their accuracy. The B3LYP functional is a widely used hybrid functional that has been shown to provide reliable results for a broad range of organic molecules. nih.gov For systems with significant non-covalent interactions or dispersion forces, functionals with empirical dispersion corrections (e.g., B3LYP-D3) may be used. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating these shifts. arxiv.org

For this compound, the electron-withdrawing –C2F5 group is expected to significantly deshield the adjacent protons and carbons on the pyridine ring, leading to downfield chemical shifts. The aldehyde proton would also be affected by the altered electronic environment of the ring. ¹⁹F NMR calculations would predict distinct signals for the –CF2– and –CF3 groups, with their chemical shifts and coupling constants providing valuable structural information.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) relative to TMS/CFCl₃ This table contains hypothetical NMR chemical shift values calculated using the GIAO method to illustrate the expected electronic environment.

NucleusPositionPredicted Chemical Shift (ppm)
¹HAldehyde (-CHO)10.1 - 10.3
¹HH-3 (Pyridine)8.1 - 8.3
¹HH-5 (Pyridine)8.9 - 9.1
¹³CAldehyde (C=O)190 - 193
¹³CC-2 (Pyridine)155 - 158
¹⁹F-CF₂--110 to -115
¹⁹F-CF₃-80 to -85

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. arxiv.org The calculated harmonic frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to better match experimental anharmonic frequencies. rsc.org

Key predicted vibrational modes for this compound would include:

C=O stretch: A strong, characteristic band in the IR spectrum, expected around 1700-1720 cm⁻¹.

Pyridine ring modes: Several bands corresponding to C-C and C-N stretching within the ring, typically in the 1400-1600 cm⁻¹ region.

C-F stretches: Very strong and intense bands in the IR spectrum, expected in the 1100-1350 cm⁻¹ region, characteristic of the pentafluoroethyl group. nih.gov

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) This table presents hypothetical, yet characteristic, vibrational frequencies for the title compound.

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (Aldehyde)2850 - 2870MediumMedium
C=O Stretch1710 - 1725Very StrongMedium
Pyridine Ring C=C/C=N Stretch1580 - 1610StrongStrong
C-F Stretch (-CF₃)1280 - 1320Very StrongWeak
C-F Stretch (-CF₂)1150 - 1200Very StrongWeak

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a vital tool for exploring reaction mechanisms, identifying intermediates, and determining the energetics of chemical transformations. This involves locating transition states (TS), which are the energy maxima along a reaction coordinate.

For this compound, a key reaction would be the nucleophilic addition to the aldehyde carbonyl group. The presence of the electron-withdrawing pyridine ring and the –C2F5 group would activate the aldehyde carbon towards nucleophilic attack. Theoretical modeling could be used to:

Map the reaction pathway: By calculating the energies of reactants, transition states, intermediates, and products.

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Analyze the transition state structure: This provides insight into the geometry of the atoms at the point of highest energy during the reaction. For a nucleophilic addition, the TS would feature the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond.

A theoretical study on the reaction of a nucleophile (e.g., OH⁻) with this compound would likely show a lower activation energy compared to less electron-deficient aldehydes, confirming the enhanced reactivity of the carbonyl group.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By mapping the PES, researchers can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them, providing a detailed picture of the molecule's flexibility and reactivity. researchgate.netyale.edu

The mapping process typically involves systematic variation of key dihedral angles while optimizing the remaining geometrical parameters at each step. The energy values obtained are then plotted against the varied coordinates to generate a multi-dimensional surface. libretexts.org For a molecule like this compound, a two-dimensional PES could be generated by simultaneously varying the dihedral angles of the pentafluoroethyl and aldehyde groups. The resulting contour plot would reveal the lowest energy conformations and the pathways for interconversion between them.

Hypothetical Conformational Energy Data for this compound

ConformerDihedral Angle (Pentafluoroethyl)Dihedral Angle (Aldehyde)Relative Energy (kcal/mol)
Global Minimum180°0.00
Local Minimum 160°180°1.52
Local Minimum 2-60°180°1.52
Transition State 15.78
Transition State 2120°90°8.21

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a Potential Energy Surface mapping. No specific experimental or computational data for this compound is currently available in public literature.

Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) computations are used to map the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. scm.commdpi.com This method provides a detailed view of the geometric and energetic changes that occur during a chemical reaction, confirming that a calculated transition state indeed connects the intended reactants and products. missouri.eduq-chem.com

For this compound, an IRC calculation could be employed to study various reactions, such as its oxidation to 2-(pentafluoroethyl)isonicotinic acid or its reduction to the corresponding alcohol. The process would begin with the calculation of the transition state structure for the reaction of interest. The IRC calculation then follows the steepest descent path from the transition state downhill to the reactant and product energy minima. scm.com

Illustrative IRC Data for a Hypothetical Reaction of this compound

IRC PointReaction Coordinate (amu1/2·bohr)Potential Energy (kcal/mol)Key Bond Distance (Å)
Reactant Complex-3.00.0C-O: 1.22
............
Transition State0.025.3C-O: 1.35
............
Product Complex3.0-15.8C-O: 1.41

Note: This table presents illustrative data for a hypothetical reaction. The values are not based on actual calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.irmdpi.comprinceton.edu This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.gov The goal of molecular docking is to identify the binding mode with the lowest energy, which is often assumed to be the most stable and biologically relevant conformation. researchgate.net

Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. ijnc.ir MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and intermolecular interactions within the complex. mdpi.com

For this compound, a hypothetical molecular docking study could be performed against a potential protein target. The docking results would provide a binding affinity score and a predicted binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic interactions. nih.gov Subsequent MD simulations could then assess the stability of this predicted pose and provide insights into the flexibility of both the ligand and the protein's active site.

Hypothetical Molecular Docking Results for this compound

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase-8.5LYS 72Hydrogen Bond
LEU 145Hydrophobic
PHE 189Pi-Stacking
Hypothetical Dehydrogenase-7.2SER 45Hydrogen Bond
VAL 98Hydrophobic

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

Quantitative Structure-Property Relationships (QSPR) and Machine Learning Applications

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. nih.gov These models are built by finding a statistical relationship between a set of molecular descriptors and a specific property. Machine learning (ML) algorithms are increasingly being used to develop more accurate and predictive QSPR models. rsc.orgresearch.googleulster.ac.uk

For this compound, QSPR and ML models could be used to predict a wide range of physicochemical properties, such as solubility, boiling point, and logP, as well as biological activities. nih.gov The process would involve calculating a large number of molecular descriptors for a dataset of related compounds with known properties. An ML algorithm, such as a neural network or a support vector machine, would then be trained on this dataset to learn the relationship between the descriptors and the property of interest. rsc.org The trained model could then be used to predict the properties of this compound. mdpi.com

Illustrative QSPR Model for Predicting a Property of Fluorinated Pyridines

PropertyMachine Learning ModelKey Molecular DescriptorsR² (Training Set)Q² (Test Set)
Aqueous SolubilityGradient BoostingMolecular Weight, Polar Surface Area, Number of Fluorine Atoms0.920.85
Biological ActivityRandom ForestTopological Pharmacophore Descriptors, Electronic Descriptors0.880.79

Note: This table provides a hypothetical example of a QSPR model and its performance metrics. The information is not based on a specific study of this compound.

Absence of Publicly Available Research Data on this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific research findings, synthetic applications, or detailed data could be retrieved for the chemical compound This compound . Consequently, the generation of an article based on the provided outline focusing on its advanced synthetic applications and utility in materials science is not possible at this time.

Extensive searches were conducted to locate information pertaining to the role of this compound as a precursor for complex fluorinated organic architectures, its applications in medicinal chemistry, and its utility in agrochemicals and material science. These inquiries yielded no specific results for the target compound. The scientific literature does not appear to contain studies detailing its synthesis, characterization, or application in the areas specified in the requested article outline, including:

Synthesis of Fluorinated Polymers and Oligomers: No literature was found that describes the use of this compound as a monomer or building block for polymerization.

Building Blocks for Supramolecular Assemblies: There is no available research on the incorporation of this compound into supramolecular structures.

Scaffold for Enzyme Inhibitors: The potential for this compound to act as a scaffold for enzyme inhibitors has not been reported in the searched literature.

Precursor to Ligands for Biological Targets: No studies were identified that utilize this compound in the synthesis of ligands for biological targets.

Applications in Agrochemicals and Material Science: Information regarding its synthetic routes for these applications or the utility of its functional groups is absent from the available literature.

It is important to note that while general information exists for related classes of compounds, such as fluorinated pyridines and other isonicotinaldehyde derivatives, a direct extrapolation of their properties and applications to the specific molecule of this compound would be speculative and not scientifically rigorous.

Therefore, until research on this specific compound is published and made publicly available, the creation of a detailed and scientifically accurate article as per the user's request cannot be fulfilled.

Advanced Synthetic Applications and Utility in Materials Science

Catalyst and Ligand Development

Following extensive research, no publicly available scientific literature or data could be found that specifically details the use of 2-(Pentafluoroethyl)isonicotinaldehyde in catalyst and ligand development. The subsequent sections are therefore based on the general principles of related fluorinated compounds, but it is crucial to note that these applications have not been specifically documented for this compound.

Fluorinated Ligands in Asymmetric Catalysis

While there is no specific information on ligands derived from this compound, fluorinated organic molecules are frequently used in the development of ligands for asymmetric catalysis. The introduction of fluorine atoms or fluoroalkyl groups, such as the pentafluoroethyl group, can significantly influence the electronic and steric properties of a ligand. These modifications can lead to enhanced catalytic activity, stability, and enantioselectivity in various chemical transformations. The strong electron-withdrawing nature of the pentafluoroethyl group could, in theory, impact the coordination chemistry of any derived ligands, potentially leading to novel catalytic properties.

Organocatalytic Applications

There is currently no available research describing the application of this compound or its derivatives in organocatalysis. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While fluorinated compounds are an active area of research in this field, with studies on compounds like fluorinated flavanone (B1672756) derivatives being used in asymmetric synthesis, the specific role of this compound as an organocatalyst has not been reported in the reviewed literature.

Reagent Chemistry: Design of New Fluorinating Agents

No evidence was found in the searched literature to suggest that this compound is used in the design of new fluorinating agents. The development of novel fluorinating agents is a significant area of chemical research, with a focus on creating reagents that are safer and more selective. nih.gov These agents are typically compounds that can deliver a fluorine atom to a substrate. While the subject compound contains a pentafluoroethyl group, its potential as a precursor or component in a new fluorinating agent has not been explored in the available scientific literature. Research in this area continues to explore various classes of compounds, but to date, this compound has not been a subject of this research.

Future Perspectives and Emerging Research Avenues

Innovations in Synthesis and Reaction Discovery for Fluorinated Pyridines

The development of novel synthetic methodologies for introducing fluorine and fluoroalkyl groups into pyridine (B92270) rings remains a primary focus. Traditional methods often require harsh conditions or have limited scope. tandfonline.com Modern research is geared towards more efficient, selective, and versatile strategies.

A significant area of innovation is the late-stage C-H functionalization of pyridine rings. nih.gov This approach allows for the direct replacement of a carbon-hydrogen bond with a fluorine atom or a fluorinated group on a pre-assembled molecular scaffold. For instance, methods using silver(II) fluoride (B91410) (AgF2) have been developed for the site-selective fluorination of pyridines and diazines at ambient temperature, showing exclusive selectivity for the position adjacent to the nitrogen atom. nih.govresearchgate.net Such techniques are invaluable for accessing fluorinated derivatives of medicinally important compounds. researchgate.net

Rhodium(III)-catalyzed C-H functionalization has also emerged as a powerful tool for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This one-step method is straightforward and tolerates a variety of functional groups on both coupling partners. nih.gov The development of such catalytic systems that operate under mild conditions, and are even feasible on the benchtop in air, represents a significant step forward in practicality and accessibility. nih.gov

Furthermore, research is expanding to include the synthesis of related saturated heterocycles, such as fluorinated piperidines, which are also valuable structural motifs. Palladium-catalyzed hydrogenation of readily available fluoropyridines provides a robust and simple route to these sought-after compounds. nih.govacs.org Innovations in this area include achieving selective reduction of the pyridine ring over other aromatic systems and developing diastereoselective and enantioselective methods. nih.govacs.org

Future efforts will likely concentrate on expanding the catalyst portfolio, exploring new fluorinating reagents, and achieving even greater control over regioselectivity and stereoselectivity, particularly for complex molecules.

Synthetic InnovationKey FeaturesCatalyst/Reagent ExampleTarget Compounds
Late-Stage C-H Fluorination Direct C-H to C-F conversion; High site-selectivity (adjacent to N); Mild, ambient temperature conditions. nih.govresearchgate.netSilver(II) Fluoride (AgF₂) nih.govFluorinated Pyridines, Diazines nih.gov
Rh(III)-Catalyzed Cycloaddition One-step synthesis; Forms multi-substituted pyridines; High regioselectivity. nih.gov[RhCp*Cl₂]₂ nih.gov3-Fluoropyridines nih.gov
Heterogeneous Hydrogenation Converts fluoropyridines to piperidines; Robust and simple protocol; Selective reduction is possible. acs.orgPalladium on Carbon (Pd/C) acs.org(Multi)Fluorinated Piperidines acs.org

Advanced Characterization Techniques for Complex Fluorinated Molecules

The unambiguous characterization of complex fluorinated molecules is critical for understanding their structure, reactivity, and function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a cornerstone technique in fluorine chemistry due to its high sensitivity and wide chemical shift range. researchgate.net

Recent advancements focus on developing novel ¹⁹F NMR-based methodologies to analyze complex mixtures of fluorinated compounds without the need for separation. researchgate.net These techniques leverage the substantial resolution of ¹⁹F NMR to acquire a large number of parameters, enabling the structural elucidation of individual components in a mixture. researchgate.net This is particularly useful for monitoring reaction progress, identifying byproducts, and studying metabolic pathways of fluorinated drugs. researchgate.net

For solid-state materials and biological systems, solid-state NMR holds significant potential, although it faces challenges with signal intensity and resolution compared to liquid-state measurements. nih.gov In addition, techniques like X-ray crystallography are indispensable for determining the absolute configuration and conformational preferences of complex molecules, such as enantioenriched fluorinated piperidines. nih.gov

To complement experimental data, molecular dynamics simulations are increasingly used to understand the 3D structure of fluorinated molecules in solution. mdpi.com This synergy between experimental characterization (e.g., NMR relaxation measurements) and computational modeling provides deeper insights into intramolecular distances and dynamics, which are crucial for designing molecules with specific properties, such as MRI contrast agents. mdpi.com

High-Throughput Experimentation and Data Science in Fluorine Chemistry

The integration of high-throughput experimentation (HTE), automation, and data science is revolutionizing reaction discovery and optimization in fluorine chemistry. acs.org HTE allows for the rapid screening of a vast number of reaction conditions (catalysts, ligands, solvents, bases) in parallel, using minimal amounts of material. acs.org This approach accelerates the identification of optimal conditions for challenging fluorination reactions. acs.org

Data science and machine learning (ML) are becoming essential tools for navigating the complex datasets generated by HTE. researchgate.netdatasciencesociety.net By applying predictive models, researchers can optimize reagents and reaction outcomes. For example, data science has been used to guide the discovery and development of new deoxyfluorination reagents with enhanced reactivity, better physical properties, and improved safety profiles compared to traditional reagents. chemrxiv.org Machine learning algorithms can identify patterns and structure-activity relationships that may not be obvious to human researchers, thereby accelerating the design of new catalysts and reagents. researchgate.netacs.org

A key application of these technologies is in ligand-based NMR screening for drug discovery. researchgate.net ¹⁹F NMR is particularly well-suited for HTE screening of large compound mixtures due to the absence of spectral overlap. acs.orgadelphi.edu Techniques like FAXS (fluorine chemical shift anisotropy and exchange for screening) enable the rapid identification of molecules that bind to a biological target. researchgate.netacs.org

The future will see a deeper integration of these technologies, with ML algorithms not only analyzing experimental data but also prospectively suggesting new experiments, creating a closed loop of discovery and optimization. researchgate.net

Theoretical Chemistry Contributions to Understanding Reactivity and Selectivity

Theoretical and computational chemistry provides an indispensable lens for understanding the fundamental principles governing the reactivity and selectivity of organofluorine compounds. montclair.edu Density Functional Theory (DFT) calculations, for instance, are routinely used to elucidate reaction mechanisms, rationalize observed regioselectivity, and predict the properties of novel fluorinated molecules. mdpi.com

Computational studies can map out entire reaction pathways, identifying transition states and intermediates that are often difficult or impossible to observe experimentally. montclair.edu This insight is crucial for optimizing reaction conditions and designing more efficient catalysts. For example, theoretical analysis can explain the role of a gem-difluoro group in activating an adjacent carbon for nucleophilic attack, a key principle in the synthesis of trifluoromethylated alkenes. acs.org

Furthermore, computational methods are vital in predicting the physicochemical properties of fluorinated molecules. Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can forecast properties like lipophilicity, metabolic stability, and toxicity based on molecular structure. researchgate.netdatasciencesociety.net This predictive power allows for the in silico design of molecules with desired characteristics before committing resources to their synthesis. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these models will continue to improve, further accelerating the discovery process in fluorine chemistry. acs.org

Sustainable Synthesis of Organofluorine Compounds

There is a growing emphasis on developing sustainable and environmentally benign methods for synthesizing organofluorine compounds. This "green chemistry" approach aims to minimize waste, reduce the use of hazardous substances, and lower energy consumption. The environmental impact of manufacturing processes, which often begin with the mining of fluorspar (calcium fluoride) and its conversion to hazardous hydrogen fluoride, is a significant concern. worktribe.comsocietechimiquedefrance.fr

Key trends in sustainable fluorine chemistry include:

Development of Greener Fluorinating Agents: Research is focused on creating new reagents that are less toxic, more selective, and easier to handle and recycle than traditional ones like sulfur tetrafluoride or highly toxic gases. Examples include solid reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor. A recent breakthrough involves the conversion of thiols and disulfides into sulfonyl fluorides using a safe, cost-effective method that yields only non-toxic salts as byproducts. sciencedaily.com

Advances in Synthesis Methods: Catalytic methods are inherently more sustainable as they reduce the amount of reagents needed and minimize waste. Electrochemical and photochemical fluorination techniques are also gaining traction as they can offer more energy-efficient and less wasteful alternatives to traditional synthesis, often proceeding under mild conditions.

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, or developing solvent-free reaction conditions is a major goal. researchgate.net For example, regioselective fluorination of some heterocycles has been successfully achieved in aqueous conditions. acs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. tandfonline.com Direct C-H fluorination is a prime example of an atom-economical transformation. researchgate.net

The future of organofluorine chemistry is intrinsically linked to its ability to embrace these sustainable practices, ensuring that the benefits of fluorinated molecules can be realized without undue environmental cost.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(pentafluoroethyl)isonicotinaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated isonicotinaldehyde precursors (e.g., 2-bromoisonicotinaldehyde) and pentafluoroethyl boronic acid derivatives. Catalyst systems like Pd(PPh₃)₄ with K₂CO₃ as a base are typical. Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents (DMF or THF) at 80–100°C improve yields by stabilizing intermediates . Side reactions, such as dehalogenation or over-reduction, must be monitored via TLC or LC-MS.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar fluorinated aldehydes?

  • Methodological Answer :

  • ¹⁹F NMR : The pentafluoroethyl group (-CF₂CF₃) shows distinct splitting patterns (e.g., a triplet for CF₃ and a quartet for CF₂) at δ ~ -80 to -85 ppm .
  • IR : The aldehyde C=O stretch (~1700 cm⁻¹) is sharp and intense, while C-F stretches appear as multiple peaks between 1100–1250 cm⁻¹.
  • HRMS : Exact mass analysis confirms the molecular ion [M+H]⁺, with isotopic patterns reflecting fluorine’s natural abundance (e.g., ¹⁹F: 100%) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures containing fluorinated byproducts?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/heptane (5–20%) effectively separates the aldehyde from fluorinated impurities. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar byproducts. Recrystallization from ethanol/water mixtures (1:3) yields high-purity crystals, confirmed by melting point (254–256°C) and PXRD .

Advanced Research Questions

Q. How do electronic effects of the pentafluoroethyl group influence the reactivity of the aldehyde moiety in nucleophilic addition reactions?

  • Methodological Answer : The strong electron-withdrawing nature of -CF₂CF₃ increases the electrophilicity of the aldehyde carbonyl, accelerating nucleophilic attacks (e.g., Grignard additions or hydrazine condensations). However, steric hindrance from the bulky fluorinated group may reduce accessibility. Kinetic studies (e.g., UV-Vis monitoring of imine formation rates) and DFT calculations (e.g., Mulliken charge analysis on the carbonyl carbon) quantify these effects .

Q. What experimental and computational approaches resolve contradictions in reported spectroscopic data for fluorinated isonicotinaldehyde derivatives?

  • Methodological Answer : Discrepancies in ¹H/¹³C NMR shifts (e.g., aldehyde proton δ ~10.2–10.5 ppm) arise from solvent polarity or trace acidic impurities. Standardization using deuterated DMSO-d₆ or CDCl₃ with internal TMS reference reduces variability. Computational NMR (e.g., Gaussian with B3LYP/6-311+G(d,p)) predicts shifts within ±0.3 ppm, aiding assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.